molecular formula C26H39N3 B14310505 N,N,3-Tributyl-2-propyl-3H-naphtho[1,2-D]imidazol-5-amine CAS No. 111479-31-3

N,N,3-Tributyl-2-propyl-3H-naphtho[1,2-D]imidazol-5-amine

Katalognummer: B14310505
CAS-Nummer: 111479-31-3
Molekulargewicht: 393.6 g/mol
InChI-Schlüssel: IASDQCOKAAOGRI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N,3-Tributyl-2-propyl-3H-naphtho[1,2-D]imidazol-5-amine is a complex organic compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a naphtho-imidazole core, which is known for its diverse chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N,3-Tributyl-2-propyl-3H-naphtho[1,2-D]imidazol-5-amine typically involves multi-step reactions starting from simpler organic molecules. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve the optimization of these synthetic routes to achieve higher yields and purity. The use of catalysts and controlled reaction conditions (temperature, pressure, pH) is crucial in scaling up the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N,N,3-Tributyl-2-propyl-3H-naphtho[1,2-D]imidazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction may produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of N,N,3-Tributyl-2-propyl-3H-naphtho[1,2-D]imidazol-5-amine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N,N,3-Tributyl-2-propyl-3H-naphtho[1,2-D]imidazol-5-amine stands out due to its unique substitution pattern and the presence of a naphtho-imidazole core. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

111479-31-3

Molekularformel

C26H39N3

Molekulargewicht

393.6 g/mol

IUPAC-Name

N,N,3-tributyl-2-propylbenzo[e]benzimidazol-5-amine

InChI

InChI=1S/C26H39N3/c1-5-9-17-28(18-10-6-2)23-20-24-26(22-16-13-12-15-21(22)23)27-25(14-8-4)29(24)19-11-7-3/h12-13,15-16,20H,5-11,14,17-19H2,1-4H3

InChI-Schlüssel

IASDQCOKAAOGRI-UHFFFAOYSA-N

Kanonische SMILES

CCCCN1C2=C(C3=CC=CC=C3C(=C2)N(CCCC)CCCC)N=C1CCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.